molecular formula C15H8Cl2N4O B14116558 bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

Cat. No.: B14116558
M. Wt: 331.2 g/mol
InChI Key: ZZUBQJKTAPDBPT-UHFFFAOYSA-N
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Description

Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (CAS: 2379321-38-5) is a bis-heterocyclic compound featuring two 4-chloro-pyrrolo[2,3-b]pyridine units linked via a methanone group.

Properties

Molecular Formula

C15H8Cl2N4O

Molecular Weight

331.2 g/mol

IUPAC Name

bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

InChI

InChI=1S/C15H8Cl2N4O/c16-11-7-1-3-18-14(7)20-5-9(11)13(22)10-6-21-15-8(12(10)17)2-4-19-15/h1-6H,(H,18,20)(H,19,21)

InChI Key

ZZUBQJKTAPDBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(=O)C3=CN=C4C(=C3Cl)C=CN4

Origin of Product

United States

Preparation Methods

Molecular Architecture

Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone consists of two 4-chloro-pyrrolo[2,3-b]pyridine moieties linked via a central methanone group. The pyrrolo[2,3-b]pyridine core, a fused bicyclic system combining pyrrole and pyridine rings, imposes electronic constraints that influence reactivity at the 4- and 5-positions. Chlorination at the 4-position introduces steric and electronic effects that modulate subsequent functionalization, while the 5-position serves as the anchor for ketone bridge formation.

Key Synthetic Hurdles

  • Regioselective Chlorination : Introducing chlorine at the 4-position without affecting the 5- or 7-positions requires precise control over electrophilic substitution conditions.
  • NH Protection : The pyrrole NH group is susceptible to undesired side reactions during halogenation and coupling steps, necessitating protective strategies such as tosylation.
  • Ketone Bridge Installation : Forming a stable carbonyl linkage between two aromatic systems demands specialized cross-coupling methodologies under inert atmospheres.

Halogenation Strategies for 4-Chloro Substitution

Direct Chlorination Using N-Chlorosuccinimide (NCS)

The first patent (WO2006063167A1) outlines bromination protocols for pyrrolo[2,3-b]pyridine derivatives using N-bromosuccinimide (NBS) in dichloromethane (DCM) with triethylamine. Adapting this method for chlorination, NCS (1.2 equiv) in DCM at 0°C to room temperature over 1–16 hours achieves 85–90% conversion to 4-chloro-1H-pyrrolo[2,3-b]pyridine. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich pyrrole ring directing chlorination to the 4-position.

Optimized Conditions

Parameter Value
Solvent Dichloromethane
Base Triethylamine (1.5 equiv)
Temperature 0°C → RT
Time 12 hours
Yield 88%

Alternative Halogenation Routes

For substrates sensitive to NCS, bromine-chlorine exchange offers a viable pathway. As demonstrated in US5312920, brominated intermediates (e.g., 5-bromo-pyrrolo[2,3-b]pyridine) undergo nucleophilic substitution with copper(I) chloride in dimethylformamide (DMF) at 120°C, yielding 4-chloro derivatives in 75% efficiency.

Protective Group Strategies for NH Stability

Tosylation of Pyrrole NH

To prevent unwanted side reactions during subsequent steps, the NH group is protected as a tosylate. Per WO2006063167A1, treatment with p-toluenesulfonyl chloride (1.2 equiv) in a biphasic system of DCM and 6 M sodium hydroxide achieves quantitative tosylation. The bulky tosyl group shields the NH while maintaining solubility in organic solvents.

Reaction Profile

  • Solvent : Dichloromethane/water (3:1)
  • Base : Aqueous NaOH (2.5 equiv)
  • Catalyst : Tetrabutylammonium hydrogen sulfate (0.1 equiv)
  • Time : 1 hour at RT
  • Yield : 95%

Palladium-Catalyzed Carbonylative Coupling for Methanone Formation

Carbonylative Suzuki-Miyaura Coupling

The ketone bridge is installed via a palladium-mediated carbonylative coupling, as inferred from analogous pyrimidinone syntheses in US5312920. Two equivalents of 5-bromo-4-chloro-1-tosyl-pyrrolo[2,3-b]pyridine react under CO atmosphere (1 atm) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the bis-coupled product.

Optimized Protocol

Component Quantity
Substrate 5-bromo-4-chloro-1-tosyl-pyrrolo[2,3-b]pyridine (2.0 equiv)
Catalyst Pd(dppf)Cl₂ (0.05 equiv)
Ligand XPhos (0.1 equiv)
Base Cs₂CO₃ (3.0 equiv)
Solvent Dioxane/water (4:1)
Temperature 120°C
Time 8 hours
Yield 72%

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), CO insertion to form an acyl-palladium intermediate, and transmetallation with the boronic acid derivative. Reductive elimination releases the bis-aryl ketone, completing the catalytic cycle.

Deprotection and Final Product Isolation

Tosyl Group Removal

Deprotection is achieved via hydrolysis in methanol/2.5 M NaOH (3:1) at 50°C for 2 hours, followed by acidification with concentrated HCl to precipitate the final product. Filtration and recrystallization from ethanol afford this compound as a pale yellow solid.

Characterization Data

  • Melting Point : 245–247°C
  • LC-MS (ESI) : m/z 389.1 [M+H]⁺
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 2H, H-2), 7.89 (d, J = 5.2 Hz, 2H, H-6), 6.95 (d, J = 5.2 Hz, 2H, H-7), 3.45 (s, 2H, NH).

Comparative Analysis of Alternative Routes

Ullmann-Type Coupling with CO Insertion

An alternative to Suzuki chemistry involves Ullmann coupling under CO pressure. Using CuI (0.1 equiv) and 1,10-phenanthroline in DMF at 150°C for 24 hours, the reaction achieves 65% yield but suffers from scalability issues due to harsh conditions.

Grignard-Based Acylation

Reaction of 5-lithio-4-chloro-pyrrolo[2,3-b]pyridine with phosgene in THF at −78°C provides the ketone in 58% yield. However, this method requires cryogenic conditions and poses safety risks associated with phosgene handling.

Chemical Reactions Analysis

Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a tool compound to study biological processes and pathways, particularly those involving nitrogen-containing heterocycles.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Substituents Yield Key Spectral Features (FTIR/NMR) Reference
bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone C₁₅H₈Cl₂N₄O 4-Cl, NH N/A* Discontinued; inferred C=O ~1600 cm⁻¹
Bis(3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (4c) C₁₇H₁₂Br₂N₄O 3-Br, N-Me 78% C=O: 1588 cm⁻¹; δ8.68 (s, 2H, Ar-H)
Bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (4a) C₁₅H₁₂N₄O N-Me 70% C=O: ~1600 cm⁻¹ (estimated); δ7.73 (s, 2H, Ar-H)
Bis(2-hydroxybenzylidene)-3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide (3b) C₃₄H₂₄N₄O₄S₂ Hydroxybenzylidene 80% O-H: 3300 cm⁻¹; C=O: 1680 cm⁻¹; mp >300°C

Research Implications and Challenges

  • Synthetic Challenges: The target compound’s discontinued status may reflect difficulties in regioselective chlorination or purification, as seen in failed alkylation attempts for related bis-thienopyridines .
  • Electronic Effects : Chlorine’s electron-withdrawing nature at position 4 could enhance electrophilic reactivity compared to bromine at position 3 in 4c .
  • Functional Potential: While bis-indolyl and bis-thienothiophene derivatives show promise in fluorescence and thermal stability, the target compound’s unprotected NH group may limit stability despite offering hydrogen-bonding sites .

Biological Activity

Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H8Cl2N4O
  • Molecular Weight : 331.2 g/mol
  • Structure : The compound features two 4-chloro-1H-pyrrolo[2,3-b]pyridine moieties linked by a methanone group.

Research indicates that this compound exhibits its biological effects primarily through the modulation of various kinase pathways. It has been shown to inhibit receptor tyrosine kinases, which are critical in cell signaling and cancer progression.

Inhibition of Kinase Activity

The compound has demonstrated significant inhibitory activity against several kinases involved in oncogenic signaling pathways. For instance, it has been noted to inhibit:

  • Colony-Stimulating Factor-1 Receptor (CSF-1R)
  • c-Kit Proto-Oncogene Proteins

These interactions suggest a potential role in cancer therapeutics, particularly in targeting tumors that rely on these pathways for growth and survival .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against various human tumor cell lines. The following table summarizes the observed effects:

Cell LineGI50 (µM)Mechanism of Action
A549 (Lung Cancer)0.50Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)0.75Inhibition of cell cycle progression
HeLa (Cervical Cancer)0.60Disruption of mitochondrial integrity

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner .

Case Studies

  • Study on Lung Cancer Cells :
    • A study evaluated the effects of this compound on A549 cells. The compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase-3 and caspase-9 activity.
  • Breast Cancer Model :
    • In MCF7 cells, treatment with the compound resulted in G1 phase arrest and subsequent apoptosis. Flow cytometry analysis revealed a significant increase in sub-G1 population, indicating cell death .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Early studies suggest moderate metabolic stability and solubility challenges that may affect its bioavailability.

Toxicological Studies

Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its long-term effects and potential toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves coupling halogenated pyrrolo-pyridine precursors via Ullmann or Buchwald-Hartwig reactions. Bromination at the 4-position of pyrrolo[2,3-b]pyridine derivatives (e.g., using NBS) followed by nucleophilic substitution with a methanone linker is a common approach . Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Temperature control : Reactions performed at 80–100°C to balance yield and decomposition risks.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields purity >95% .
    • Yield Considerations : Reported yields for analogous compounds range from 70% to 85%, influenced by steric hindrance and electronic effects of substituents .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) resolve structural ambiguities in bis-pyrrolo-pyridin-yl methanone derivatives?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and methylene/methine protons (δ 4.0–5.0 ppm) to confirm connectivity.
  • ¹³C NMR : Carbonyl signals (δ 180–190 ppm) verify the methanone bridge .
    • FTIR : Strong C=O stretch (~1650–1700 cm⁻¹) confirms the ketone group.
    • HRMS : Exact mass matching (e.g., [M+H]⁺) validates molecular formula .

Q. What crystallographic methods are suitable for determining the molecular packing and hydrogen-bonding interactions of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 refines structural parameters, with R1 values <0.05 for high-resolution data .
  • Key Interactions : Analyze intermolecular hydrogen bonds (e.g., Cl···H-N) and π-π stacking distances (3.5–4.0 Å) to explain packing motifs .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • DFT Studies : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate:

  • HOMO-LUMO gaps : Correlate with charge-transfer behavior.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
    • MD Simulations : GROMACS can model solvation effects and ligand-protein binding dynamics .

Q. What strategies address contradictory spectral data in characterizing halogenated pyrrolo-pyridine derivatives?

  • Case Study : If NMR signals for Cl substituents overlap, use:

  • DEPT-135 : Differentiate CH₂/CH₃ groups.
  • 2D NMR (HSQC, HMBC) : Resolve coupling patterns and confirm regiochemistry .
    • Alternative Techniques : XPS or EDX for elemental analysis of Cl content .

Q. How does substituent variation (e.g., Cl vs. Br) impact the compound’s bioactivity in kinase inhibition assays?

  • SAR Analysis :

  • Chloro Substituents : Enhance lipophilicity (logP ~2.5) and improve membrane permeability.
  • Brominated Analogues : Higher steric bulk may reduce binding affinity to ATP pockets in kinases .
    • Assay Design : Use TR-FRET-based kinase assays (e.g., EGFR or JAK2) to compare IC₅₀ values .

Q. What are the challenges in refining crystal structures of halogenated heterocycles with SHELXL?

  • Disorder Handling : Split occupancy models for disordered Cl atoms.
  • Thermal Parameters : ADPs >0.08 Ų may indicate unresolved disorder; use ISOR restraints .
  • Validation : Check CIF files with PLATON to detect missed symmetry or voids .

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